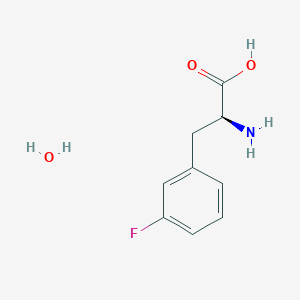

3-Fluoro-L-phenylalanine hydrate

Description

Contextualizing Fluorinated Amino Acids in Biomolecular Science

Fluorinated amino acids are a class of non-natural amino acids where one or more hydrogen atoms have been replaced by fluorine. chemimpex.com This substitution, though seemingly subtle, imparts unique physicochemical properties that are highly advantageous for biochemical studies. nih.gov The high electronegativity and small van der Waals radius of the fluorine atom can influence the local electronic environment, conformation, and stability of a peptide or protein without introducing significant steric bulk. nih.govmdpi.com

The introduction of fluorine can enhance the thermal and metabolic stability of peptides, increase their lipophilicity, and alter their binding affinities for enzymes and receptors. chemimpex.comnih.gov These characteristics make fluorinated amino acids valuable for protein engineering, drug development, and materials science. chemimpex.com Furthermore, the fluorine-19 (¹⁹F) isotope is an exceptional nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, providing a sensitive and background-free signal to probe protein structure, dynamics, and interactions within a cellular environment. ontosight.aiacs.org

Significance of Phenylalanine Analogs as Research Probes

Phenylalanine, with its aromatic side chain, often plays a critical role in protein structure and function through hydrophobic and cation-π interactions. Analogs of phenylalanine are therefore invaluable tools for dissecting these roles. By systematically modifying the phenyl ring, researchers can probe the specific contributions of aromaticity, size, and electronics to protein stability, folding, and molecular recognition. nih.gov

Phenylalanine analogs have been instrumental in a variety of research applications. They are used to study the specificity of amino acid transporters, investigate enzyme mechanisms, and develop enzyme inhibitors. nih.gov For instance, studies on halogenated phenylalanine analogs have provided insights into the binding pockets of transporters like the L-type amino acid transporter 1 (LAT1), which is a target for drug delivery to tumors. The incorporation of these analogs into peptides can also lead to the development of novel therapeutic agents with improved efficacy and stability. chemimpex.com

Overview of 3-Fluoro-L-phenylalanine Hydrate's Role in Modern Academic Investigations

3-Fluoro-L-phenylalanine hydrate (B1144303) stands out as a particularly useful phenylalanine analog in contemporary research. While much of the literature focuses on the anhydrous form, the hydrate is relevant for studies conducted in aqueous biological systems. The fluorine atom at the meta position of the phenyl ring alters the electronic properties of the aromatic side chain, making it a sensitive probe for its local environment. ontosight.ai

In modern academic investigations, 3-Fluoro-L-phenylalanine is primarily utilized in two major areas: protein engineering and ¹⁹F NMR spectroscopy. Its incorporation into proteins allows for the fine-tuning of protein stability and function. chemimpex.comchemimpex.com Researchers can use it to create proteins with enhanced properties or to study the effects of subtle electronic changes on biological activity. chemimpex.com

As a ¹⁹F NMR probe, 3-Fluoro-L-phenylalanine provides a powerful handle for observing protein behavior in vitro and in living cells. ontosight.ainih.gov The chemical shift of the fluorine atom is highly sensitive to its surroundings, enabling the detection of protein folding, conformational changes, and ligand binding events. For example, studies have used ¹⁹F NMR with 3-Fluoro-L-phenylalanine to monitor its binding to specific receptors, providing valuable data on molecular interactions. nih.govnih.gov It is also a key component in the design of novel peptides and potential therapeutic agents, including inhibitors for enzymes like the proteasome. ontosight.airesearchgate.net

Chemical and Physical Properties of 3-Fluoro-L-phenylalanine

| Property | Value |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Appearance | White to off-white powder |

| CAS Number | 19883-77-3 |

| Purity | ≥ 98% |

| Melting Point | 198.0-200.5 °C (decomposes) |

| Synonyms | (S)-2-Amino-3-(3-fluorophenyl)propionic Acid, H-Phe(3-F)-OH, m-Fluoro-L-phenylalanine |

Detailed Research Findings: Applications of 3-Fluoro-L-phenylalanine

The utility of 3-Fluoro-L-phenylalanine in biochemical research is extensive, providing detailed insights into molecular mechanisms. Its incorporation into peptides and proteins serves as a minimally perturbative probe that can report on or modulate biological function. In protein engineering, it is used to assess the impact of altered electronic distribution within an aromatic side chain on protein stability and enzyme activity. The strategic placement of 3-Fluoro-L-phenylalanine can influence intramolecular and intermolecular interactions, leading to modified protein behavior that is crucial for designing novel biologics and therapeutics.

A significant body of research leverages 3-Fluoro-L-phenylalanine for ¹⁹F NMR studies. These investigations capitalize on the sensitivity of the ¹⁹F chemical shift to the local environment, allowing for the real-time observation of subtle conformational changes, protein-ligand interactions, and protein-protein associations. For example, researchers have successfully used ¹⁹F NMR to observe the binding of 3-Fluoro-L-phenylalanine to the L-leucine specific receptor in Escherichia coli, demonstrating its utility in studying receptor-substrate interactions. This approach provides a clear advantage over other biophysical techniques due to the absence of a background signal in biological systems, enabling precise analysis even in complex mixtures or in-cell environments.

| Research Area | Specific Application | Key Findings |

| Drug Development | Building block for novel pharmaceuticals. | Enhances metabolic stability and lipophilicity, making it a candidate for therapies targeting cancer and neurological disorders. chemimpex.com |

| Protein Engineering | Modification of proteins to study structure-function relationships. | Allows for the creation of proteins with enhanced stability or altered enzymatic activity. chemimpex.com |

| Biochemical Research | Investigating metabolic pathways and enzyme mechanisms. | Provides insights into biochemical processes, aiding in the development of new therapeutic strategies. chemimpex.com |

| ¹⁹F NMR Spectroscopy | As a reporter group for tracking metabolic processes. | Enables the visualization and study of protein interactions and cellular processes in vivo. ontosight.ai |

| Peptide Synthesis | Incorporation into synthetic peptides. | Affects the peptide's affinity for enzymes and may increase stability against proteolytic degradation. ontosight.ai |

Properties

CAS No. |

646066-71-9 |

|---|---|

Molecular Formula |

C9H12FNO3 |

Molecular Weight |

201.19 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-fluorophenyl)propanoic acid;hydrate |

InChI |

InChI=1S/C9H10FNO2.H2O/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H2/t8-;/m0./s1 |

InChI Key |

KQLNORMLMOJDJK-QRPNPIFTSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C[C@@H](C(=O)O)N.O |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(C(=O)O)N.O |

Origin of Product |

United States |

Synthetic Strategies and Derivatization for Research Applications

Chemical Synthesis Approaches for 3-Fluoro-L-phenylalanine and its Stereoisomers

The synthesis of 3-Fluoro-L-phenylalanine (3-F-Phe) and its stereoisomers is a significant area of research due to their applications in medicinal chemistry and as probes for studying protein structure and function. ontosight.ai Various chemical strategies have been developed to introduce a fluorine atom at the meta-position of the phenyl ring of phenylalanine and to control the stereochemistry at the α-carbon.

Asymmetric synthesis methods are crucial for obtaining enantiomerically pure L- or D-isomers. One notable approach is the Schöllkopf's bis-lactim ether method . This strategy has been successfully employed for the asymmetric synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine, a photoactive analog of phenylalanine. nih.govresearchgate.net Another powerful technique is the asymmetric Strecker reaction , which has been utilized to produce both syn- and anti-3-fluorophenylalanine, with the stereochemical outcome dependent on the choice of a chiral sulfonamide auxiliary. nih.gov

Other significant synthetic strategies include:

Negishi cross-coupling reactions : This method involves the palladium-catalyzed coupling of an organozinc iodide with aryl halides, providing a direct route to protected fluorinated phenylalanine analogs. nih.gov

Knoevenagel condensation : This reaction has been used to synthesize various fluorinated phenylalanines by condensing methyl isocyanoacetate with the corresponding fluorinated benzaldehydes. beilstein-journals.org

Deoxyfluorination : Fluorinating agents like diethylaminosulfur trifluoride (DAST) have been used for the fluorination of precursor molecules. For instance, (3R)-3-fluoro-ʟ-phenylalanine has been synthesized from (1R,2R)-2-amino-ʟ-phenylpropane-1,3-diol via a key fluorination step using DAST. nih.gov

The following table summarizes some of the key chemical synthesis approaches:

| Synthesis Method | Key Reagents/Intermediates | Target Molecule/Stereochemistry | Reference(s) |

| Schöllkopf's Alkylation | Bis-lactim ether chiral auxiliary | N-Fmoc-3-azide-4-fluoro-L-phenylalanine | nih.govresearchgate.net |

| Asymmetric Strecker Reaction | Chiral sulfonamide | syn- and anti-3-fluorophenylalanine | nih.gov |

| Negishi Cross-Coupling | Organozinc iodide, Aryl halides, Pd(0) catalyst | Protected fluorinated Phenylalanine analogs | nih.gov |

| Knoevenagel Condensation | Methyl isocyanoacetate, Fluorinated benzaldehydes | Fluorinated phenylalanines | beilstein-journals.org |

| Deoxyfluorination | Diethylaminosulfur trifluoride (DAST) | (3R)-3-fluoro-ʟ-phenylalanine | nih.gov |

Biocatalytic and Enzymatic Routes for 3-Fluoro-L-phenylalanine Production

Biocatalytic and enzymatic methods offer sustainable and highly selective alternatives to traditional chemical synthesis for producing 3-Fluoro-L-phenylalanine. These methods often proceed under mild reaction conditions and can exhibit excellent enantioselectivity.

Transaminases (TAs) are a key class of enzymes used for the synthesis of chiral amines, including non-canonical amino acids. nih.gov They catalyze the transfer of an amino group from a donor molecule to a ketone substrate. For the production of 3-F-Phe, a suitable fluorinated phenylpyruvate precursor would be required. The use of "smart" amine donors, such as lysine, can help drive the reaction equilibrium towards the desired product. nih.gov Wild-type and engineered transaminases have been successfully applied in the synthesis of various arylalanines. nih.govnih.gov

Phenylalanine ammonia (B1221849) lyases (PALs) are another important class of enzymes. frontiersin.org PALs catalyze the reversible amination of cinnamic acids to form phenylalanine analogs. frontiersin.org This method has been shown to be a cost-effective way to produce various phenylalanine derivatives. frontiersin.org For the synthesis of 3-F-Phe, 3-fluorocinnamic acid would serve as the substrate. The reaction requires high concentrations of ammonia to favor the synthetic direction. frontiersin.org Immobilization of PALs on solid supports can enhance their stability and reusability, making the process more scalable and efficient, particularly when integrated into continuous flow systems. frontiersin.org

The shikimate pathway, the primary route for aromatic amino acid biosynthesis in microorganisms, can also be engineered for the production of L-phenylalanine and its analogs. nih.govnih.gov Key enzymes in this pathway, such as DAHP synthase and chorismate mutase, are often subject to feedback inhibition, which can be overcome through protein engineering. nih.gov

The table below highlights key enzymatic approaches for 3-F-Phe production:

| Enzyme Class | Substrate(s) | Key Features | Reference(s) |

| Transaminases (TAs) | 3-Fluorophenylpyruvate, Amine donor | High enantioselectivity, Use of "smart" donors to drive equilibrium | nih.govnih.gov |

| Phenylalanine Ammonia Lyases (PALs) | 3-Fluorocinnamic acid, Ammonia | Reversible reaction, Immobilization for enhanced stability and reuse | frontiersin.org |

| Engineered Shikimate Pathway | Glucose, Engineered enzymes | Overcomes feedback inhibition for increased production | nih.govnih.gov |

Isotopic Labeling of 3-Fluoro-L-phenylalanine for Advanced Spectroscopic Studies

Isotopic labeling of 3-Fluoro-L-phenylalanine with stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium), or with the positron-emitting radionuclide ¹⁸F, is a powerful tool for advanced spectroscopic studies. ontosight.ainih.gov Labeled 3-F-Phe analogs are invaluable for in vivo imaging techniques like Positron Emission Tomography (PET) and for detailed structural and dynamic studies of proteins by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

¹⁸F-Labeling for PET Imaging: [¹⁸F]3-Fluoro-L-phenylalanine ([¹⁸F]3-F-Phe) is a promising tracer for tumor imaging with PET, which relies on the increased rate of protein synthesis in cancer cells. nih.gov The synthesis of [¹⁸F]3-F-Phe typically involves the radiofluorination of a suitable precursor. One method is the copper-mediated ¹⁸F-fluorodeboronation of boronic ester precursors. nih.gov Another approach is the direct radiofluorination of L-phenylalanine using [¹⁸F]F₂ or [¹⁸F]acetylhypofluorite, which can produce a mixture of ortho, meta, and para isomers that require subsequent purification. beilstein-journals.org

¹³C, ¹⁵N, and ²H Labeling for NMR Spectroscopy: Incorporating ¹³C, ¹⁵N, and/or ²H into 3-F-Phe allows for detailed NMR studies of protein structure, dynamics, and interactions. nih.govjohnshopkins.edu The fluorine atom itself provides a sensitive ¹⁹F NMR probe. nih.gov Specific labeling patterns can be achieved through several strategies:

Metabolic Labeling: Proteins can be expressed in microorganisms grown in media containing isotopically labeled precursors. For example, using [U-¹³C]-glucose as the carbon source will lead to the incorporation of ¹³C throughout the protein, including the phenylalanine residues. nih.gov

Reverse Labeling: To selectively observe specific residues, a protein can be expressed in a fully ¹³C-enriched medium supplemented with unlabeled 3-F-Phe. This results in a protein where all residues except 3-F-Phe are ¹³C-labeled, simplifying the NMR spectrum. johnshopkins.edu

Chemical Synthesis of Labeled Precursors: Isotopically labeled precursors, such as labeled phenylpyruvate, can be synthesized and used in cell-free protein synthesis systems or fed to auxotrophic bacterial strains to achieve specific labeling of phenylalanine residues. nih.govsci-hub.seacs.org For instance, L-Phenylalanine (ring-¹³C₆, 99%) is commercially available for such applications. isotope.com Deuterium-labeled phenylalanine derivatives have also been prepared for use in peptide synthesis. mdpi.comarizona.edu

The following table summarizes various isotopic labeling strategies for 3-F-Phe:

| Isotope | Application | Labeling Strategy | Precursor Examples | Reference(s) |

| ¹⁸F | PET Imaging | Copper-mediated radiofluorination | Boronic ester precursors | nih.gov |

| ¹⁸F | PET Imaging | Direct radiofluorination | L-phenylalanine | beilstein-journals.org |

| ¹³C, ¹⁵N | NMR Spectroscopy | Metabolic labeling | [U-¹³C]-glucose, ¹⁵NH₄Cl | nih.gov |

| ¹²C, ¹⁴N | NMR Spectroscopy (Reverse Labeling) | Supplementation in ¹³C/¹⁵N-rich media | Unlabeled 3-F-Phe | johnshopkins.edu |

| ¹³C, ²H | NMR Spectroscopy | Chemical synthesis of labeled precursors | Labeled phenylpyruvate | nih.govsci-hub.seacs.org |

Derivatization Methods for Conjugation and Probe Development

The chemical modification of 3-Fluoro-L-phenylalanine is essential for its use in various research applications, such as the development of molecular probes, bioconjugation, and the synthesis of peptides with modified properties. Derivatization can be targeted at the amino group, the carboxylic acid group, or the phenyl ring.

N-Acylation: The amino group of 3-F-Phe is a common site for derivatization. N-acylation with various groups can be performed to introduce functionalities for conjugation or to act as protecting groups during peptide synthesis. For example, N-Boc (tert-butoxycarbonyl) protected 3-fluoro-D-phenylalanine is a commercially available building block. synquestlabs.com Another important protecting group is Fmoc (9-fluorenylmethyloxycarbonyl), which has been used in the synthesis of a photoactive phenylalanine analog. nih.govresearchgate.net

Fluorogenic Derivatization: For analytical purposes, 3-F-Phe can be derivatized with fluorogenic reagents to enable sensitive detection in techniques like high-performance liquid chromatography (HPLC). Reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) react with the amino group to form highly fluorescent derivatives. nih.gov This approach has been shown to be effective for the separation and detection of amino acid enantiomers. nih.gov

Peptide Synthesis: 3-Fluoro-L-phenylalanine can be incorporated into peptides to study the effects of fluorination on peptide structure, stability, and biological activity. nih.gov The introduction of fluorine can alter the electronic properties of the aromatic ring and influence interactions within the peptide and with its binding partners. nih.govacs.org Standard solid-phase peptide synthesis (SPPS) protocols can be used, employing the appropriately protected 3-F-Phe amino acid.

The table below provides examples of derivatization methods for 3-F-Phe:

| Derivatization Site | Reagent/Method | Purpose | Resulting Moiety/Functionality | Reference(s) |

| Amino Group | Boc-anhydride | Protection in synthesis | N-Boc protected amino acid | synquestlabs.com |

| Amino Group | Fmoc-Cl | Protection in peptide synthesis | N-Fmoc protected amino acid | nih.govresearchgate.net |

| Amino Group | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Fluorescence labeling for detection | NBD-amino acid derivative | nih.gov |

| Carboxyl Group | Esterification | Protection or modification | Phenylalanine ester | |

| Phenyl Ring | Azide introduction | Photoaffinity labeling | Azido-phenylalanine analog | nih.govresearchgate.net |

Engineering Protein Systems with 3 Fluoro L Phenylalanine Incorporation

Methodologies for Site-Specific and Global Non-Canonical Amino Acid Incorporation

The integration of 3-Fluoro-L-phenylalanine into the primary sequence of a protein can be achieved through two primary strategies: global substitution and site-specific incorporation.

Global Incorporation: This approach involves the complete or partial replacement of all instances of a canonical amino acid with its non-canonical counterpart throughout the protein. A common method for achieving this is through the use of auxotrophic Escherichia coli strains. For instance, an E. coli strain auxotrophic for phenylalanine (ΔpheA) can be cultured in a minimal medium supplemented with 3-Fluoro-L-phenylalanine, forcing its incorporation in place of phenylalanine during protein synthesis. frontiersin.org This technique has been successfully employed for the global incorporation of 3-Fluoro-L-phenylalanine into proteins like 1,2-catechol dioxygenase. frontiersin.org While this method is straightforward, it can lead to heterogeneous protein populations if the incorporation is not complete and may have significant impacts on protein folding and function due to the widespread modification.

Site-Specific Incorporation: For more precise control over the location of the non-canonical amino acid, site-specific incorporation methods are employed. These techniques allow for the insertion of 3-Fluoro-L-phenylalanine at a single, predetermined position within the protein sequence. A widely used approach is the nonsense suppression method, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.govnih.gov This system involves an engineered aminoacyl-tRNA synthetase that specifically recognizes the non-canonical amino acid (in this case, 3-Fluoro-L-phenylalanine) and charges it onto a cognate suppressor tRNA. This tRNA, in turn, recognizes a nonsense codon (e.g., the amber codon, UAG) that has been introduced at the desired site in the gene encoding the protein of interest. nih.gov

Researchers have successfully developed and utilized pyrrolysine-based aminoacyl-tRNA synthetase/tRNA pairs to site-specifically incorporate a variety of fluorinated phenylalanine analogs, including 3-Fluoro-L-phenylalanine, into proteins in both E. coli and mammalian cells (HEK 293T). nih.gov This methodology offers high fidelity and allows for the production of homogenous protein samples with a single, precisely placed modification, which is invaluable for detailed structure-function studies. nih.govnih.gov

| Incorporation Method | Description | Organism/System | Key Features |

| Global Incorporation | Replacement of all instances of a canonical amino acid with a non-canonical analog. | E. coli auxotrophic strains (e.g., ΔpheA) | Simple to implement; results in widespread modification. |

| Site-Specific Incorporation | Insertion of a non-canonical amino acid at a specific, predetermined site. | E. coli, Mammalian cells (HEK 293T) | High precision and control; produces homogenous protein samples. |

| - Nonsense Suppression | Utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize a nonsense codon. | E. coli, Mammalian cells | High fidelity of incorporation. |

Impact of 3-Fluoro-L-phenylalanine Integration on Protein Expression and Folding

The introduction of 3-Fluoro-L-phenylalanine can have varied effects on protein expression levels and the efficiency of protein folding. The outcomes often depend on the specific protein, the position of incorporation, and whether the incorporation is global or site-specific.

In global incorporation studies using auxotrophic E. coli, the expression and purification of 1,2-catechol dioxygenase with globally incorporated 3-Fluoro-L-phenylalanine were successful. frontiersin.org However, in other instances, global substitution of phenylalanine with fluorinated analogs has led to protein precipitation during purification, suggesting that the widespread presence of the fluorinated residue can disrupt proper folding pathways. rsc.org

Site-specific incorporation generally has a more predictable and often less detrimental impact on protein expression. For example, the site-specific incorporation of various fluorinated phenylalanine analogs into superfolder Green Fluorescent Protein (sfGFP) in E. coli and HEK 293T cells has been achieved with reasonable yields. nih.gov In one study, the expression of sfGFP with a site-specifically incorporated penta-fluoro phenylalanine in HEK 293T cells yielded approximately 34 µg of protein per gram of cell pellet. nih.govbiorxiv.org The efficiency of incorporation and the final protein yield can be influenced by the specific engineered synthetase used and the concentration of the non-canonical amino acid in the culture medium. nih.gov

The process of protein folding itself can be influenced by the presence of fluorinated residues. The substitution of a core hydrophobic residue, phenylalanine, with alanine (B10760859) in protein L was shown to significantly destabilize the folded state, leading to non-exponential folding kinetics characteristic of "glassy" behavior. nih.gov While this study did not use 3-fluoro-L-phenylalanine, it highlights the sensitivity of the folding landscape to perturbations in core hydrophobic interactions, a factor that is relevant when introducing a more electronegative and potentially disruptive fluorinated residue.

| Protein | Incorporation Method | Host System | Observed Impact on Expression/Folding |

| 1,2-Catechol Dioxygenase | Global | E. coli (auxotroph) | Successful expression and purification. frontiersin.org |

| Generic Protein | Global | Cell-free system | Protein precipitation during purification, suggesting folding issues. rsc.org |

| superfolder GFP (sfGFP) | Site-specific | E. coli, HEK 293T cells | Successful expression with yields of ~34 µg/g of cells in HEK 293T. nih.govbiorxiv.org |

| Protein L | Site-specific (mutant) | In vitro | Destabilization of the folded state and altered folding kinetics. nih.gov |

Evaluation of Protein Structural Integrity and Stability Post-Incorporation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful technique for probing the local environment of the incorporated fluorinated amino acid. nih.govontosight.ai The chemical shift of the ¹⁹F nucleus is highly sensitive to its surroundings, providing detailed information about protein conformation, ligand binding, and dynamics at the site of incorporation. nih.govnih.gov Studies have shown that ¹⁹F NMR can detect protein-induced shifts for 3-fluoro-L-phenylalanine when it binds to a receptor, confirming its interaction and providing insights into the binding event. nih.govnih.govmedchemexpress.com

X-ray crystallography can provide high-resolution structural information, revealing the precise atomic coordinates of the engineered protein. The crystal structure of the leucine (B10760876) transporter (LeuT) bound to 4-fluoro-L-phenylalanine has been determined, demonstrating that fluorinated analogs can be used to trap and study specific conformational states of proteins. rcsb.org While this is not 3-fluoro-L-phenylalanine, it highlights the utility of fluorinated phenylalanines in structural biology.

The stability of proteins containing 3-Fluoro-L-phenylalanine can also be enhanced. The incorporation of fluorinated aromatic amino acids has been shown to increase the catabolic stability of proteins and peptides. nih.gov This increased stability is attributed to the strong carbon-fluorine bond and altered hydrophobic and electrostatic interactions. nih.govacs.org

| Evaluation Technique | Information Gained | Example Findings |

| Circular Dichroism (CD) Spectroscopy | Assessment of secondary structure. | Global incorporation of 3-fluoro-L-phenylalanine in 1,2-catechol dioxygenase resulted in minimal changes to the secondary structure. frontiersin.org |

| Fluorescence Spectroscopy | Probing changes in the tertiary structure and local environment of aromatic residues. | Global incorporation of 3-fluoro-L-phenylalanine in 1,2-catechol dioxygenase showed no significant changes in the tertiary structure. frontiersin.org |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Detailed information on the local environment, conformation, and dynamics at the site of incorporation. | Protein-induced chemical shifts observed for 3-fluoro-L-phenylalanine upon binding to a receptor, confirming interaction. nih.govnih.govmedchemexpress.com |

| X-ray Crystallography | High-resolution 3D structure of the protein. | Crystal structure of a transporter protein in complex with a fluorinated phenylalanine analog has been solved. rcsb.org |

| Stability Assays | Measurement of thermal or chemical stability. | Incorporation of fluorinated aromatic amino acids can increase the catabolic stability of proteins. nih.gov |

Structural and Biophysical Characterization Using 3 Fluoro L Phenylalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Fluorinated Protein Analysis

NMR spectroscopy, particularly ¹⁹F NMR, has become an indispensable method for studying proteins labeled with fluorinated amino acids like 3-Fluoro-L-phenylalanine. ucla.edu The unique properties of the fluorine-19 nucleus, including its 100% natural abundance, spin-½ quantum number, and high gyromagnetic ratio, result in high sensitivity, making it an excellent probe for biological systems. ucla.edu

The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, making it a highly effective reporter for even subtle changes in protein structure and conformation. acs.orgacs.org This sensitivity allows for the monitoring of protein folding, conformational changes, and the interactions between proteins and other molecules. acs.org

The introduction of 3-Fluoro-L-phenylalanine into a protein results in ¹⁹F NMR signals that are distinct from the background signals of the biological matrix, providing a clear window for observation. ucla.edu Studies have shown that the binding of ligands to proteins containing 3-Fluoro-L-phenylalanine can induce significant changes in the ¹⁹F chemical shifts, allowing for the characterization of binding events and the determination of dissociation constants. For example, research on the L-leucine specific receptor from Escherichia coli demonstrated protein-induced shifts in the ¹⁹F NMR spectrum of 3-fluoro-L-phenylalanine upon binding, confirming its interaction with the receptor. nih.govnih.gov

The following table illustrates the application of ¹⁹F NMR in studying ligand binding, showing the dissociation constants (K_D) for various ligands binding to the L-leucine receptor.

| Ligand | Apparent Dissociation Constant (K_D) in µM |

| L-Leucine | 0.40 |

| L-Phenylalanine | 0.18 |

| 4-Fluoro-L-phenylalanine | 0.26 |

| Data from fluorescence and ¹⁹F NMR studies on the L-leucine specific receptor of Escherichia coli. nih.govmpg.de |

To overcome the challenges of assigning specific ¹⁹F resonances in proteins with multiple fluorinated residues, multi-dimensional NMR techniques are employed. nih.gov Two-dimensional (2D) correlation experiments, such as ¹⁹F-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), are particularly powerful for assigning ¹⁹F chemical shifts by correlating them to the signals of neighboring ¹³C nuclei. nih.govblogspot.com

These techniques rely on the transfer of magnetization between the ¹⁹F and ¹³C nuclei that are in close proximity. The development of pulse sequences like Transferred-Echo Double-Resonance (TEDOR) has improved the efficiency of this coherence transfer, enhancing the sensitivity of such experiments. nih.gov By selectively labeling a protein with both ¹⁹F- and ¹³C-containing amino acids, specific intramolecular and intermolecular contacts can be identified and characterized. nih.gov

The table below summarizes key aspects of 2D ¹⁹F-¹³C correlation NMR experiments.

| NMR Technique | Purpose | Key Features |

| ¹⁹F-¹³C HSQC/HMQC | Resonance assignment of ¹⁹F signals in fluorinated proteins. | Correlates ¹⁹F chemical shifts with those of directly bonded or nearby ¹³C atoms. |

| ¹⁹F-¹³C TEDOR | Enhanced coherence transfer for improved sensitivity in 2D correlation spectra. | Outperforms many other methods for establishing ¹⁹F-¹³C correlations, especially at fast magic-angle spinning (MAS) frequencies. nih.gov |

The sensitivity of the ¹⁹F chemical shift to the local environment makes 3-Fluoro-L-phenylalanine an excellent probe for studying protein dynamics and conformational exchange. nih.govacs.org Changes in the protein's conformation, even on a microsecond to millisecond timescale, can lead to detectable changes in the ¹⁹F NMR spectrum, such as line broadening or the appearance of multiple signals for a single fluorine atom. acs.orguni-halle.de

By analyzing the ¹⁹F NMR spectra at different temperatures or in the presence of various ligands, researchers can gain insights into the flexibility of different protein regions and the mechanisms of conformational change. researchgate.net For instance, the aromatic ring of a phenylalanine residue can undergo 180° flips, and the rate of these flips can be influenced by the surrounding protein structure. uni-halle.de Incorporating 3-Fluoro-L-phenylalanine allows for the monitoring of these dynamic events, providing information about the energetic barriers and the volume changes associated with such motions. uni-halle.defu-berlin.de

X-ray Crystallography and Electron Diffraction Studies of Fluorinated Biomacromolecules

X-ray crystallography and electron diffraction are powerful techniques for determining the three-dimensional structure of macromolecules at atomic resolution. nih.govacs.org The incorporation of 3-Fluoro-L-phenylalanine into proteins can provide unique advantages for these structural studies.

While the substitution of hydrogen with fluorine is considered a minimal structural perturbation, the distinct electronic properties of fluorine can influence crystal packing and, in some cases, lead to better-diffracting crystals. nih.gov The high-resolution crystal structure of a protein containing 3-Fluoro-L-phenylalanine can reveal the precise atomic interactions of the fluorinated residue within the protein core or at protein-protein interfaces. nih.gov This information is crucial for understanding how the altered electrostatic nature of the fluorinated aromatic ring affects protein stability and function. nih.gov

Electron diffraction, a technique particularly suited for studying two-dimensional crystals and smaller nanocrystals of macromolecules, can also be applied to proteins containing 3-Fluoro-L-phenylalanine. nih.govresearchgate.net This method can provide structural information from samples that are not amenable to conventional X-ray crystallography.

The table below provides an example of the crystallographic data that can be obtained from a protein containing a fluorinated phenylalanine analog.

| Protein | Ligand | Resolution (Å) | Space Group |

| LeuT | 4-Fluoro-L-Phenylalanine | 2.10 | PDB ID: 3F3C |

| Data from the X-ray crystal structure of the Leucine (B10760876) Transporter (LeuT) bound to 4-Fluoro-L-phenylalanine. rcsb.org |

Cryogenic Infrared (IR) Spectroscopy and Vibrational Analysis of Intermolecular Interactions

Cryogenic infrared (IR) spectroscopy is a high-resolution technique that provides detailed information about the vibrational modes of molecules, which are highly sensitive to their structure and environment. rsc.orgrsc.org By cooling molecules to very low temperatures, typically in a helium droplet, the spectral lines are sharpened, allowing for the resolution of fine structural details. rsc.orgresearchgate.net

When applied to peptides containing 3-Fluoro-L-phenylalanine, cryogenic IR spectroscopy can be used to probe the intermolecular interactions involving the fluorinated residue. mpg.de The vibrational frequency of the C-F bond, as well as other vibrational modes of the amino acid, can be influenced by the formation of hydrogen bonds or other non-covalent interactions. mpg.dersc.org

The experimental IR spectrum of the meta-fluorophenylalanine dimer shows distinct carbonyl stretching vibrations, providing insight into its structure. fu-berlin.de

| Compound | Vibrational Bands (cm⁻¹) | Interpretation |

| (mF-Phe)₂H⁺ | 1780 and 1761 | Two adjacent bands representing the two carbonyl stretching vibrations. |

| Data from cryogenic IR spectroscopy of the protonated meta-fluorophenylalanine dimer. fu-berlin.de |

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations provide a powerful complement to experimental techniques for studying the structural and dynamic effects of incorporating 3-Fluoro-L-phenylalanine into proteins. researchgate.netacs.orgnovapublishers.com These methods allow for the in-silico investigation of how fluorination impacts protein stability, folding, and interactions at an atomic level of detail.

MD simulations can be used to model the behavior of a protein containing 3-Fluoro-L-phenylalanine over time, providing insights into conformational fluctuations and the dynamics of the fluorinated side chain. researchgate.net These simulations can help to interpret experimental data from techniques like NMR by providing a dynamic model of the protein. For example, simulations can be used to explore the different rotameric states of the fluorinated phenylalanine side chain and how these are influenced by the surrounding protein environment. researchgate.net

Computational methods such as quantum mechanical calculations can be used to determine the effect of fluorination on the electrostatic potential of the aromatic ring. nih.gov This information is crucial for understanding how the substitution of hydrogen with fluorine alters the non-covalent interactions, such as cation-π and aromatic-aromatic interactions, that are critical for protein structure and function. nih.gov

Modeling Intermolecular Interactions and Hydration Profiles of Fluorinated Amino Acids

The substitution of hydrogen with fluorine significantly alters the local electronic environment of the amino acid side chain, which in turn influences its interactions with surrounding molecules, particularly water. The high electronegativity of fluorine makes the C-F bond highly polar, leading to a phenomenon sometimes described as "polar hydrophobicity". nih.govcaltech.edu This property means that while fluorinated side chains are hydrophobic, they can engage in significant electrostatic interactions. caltech.edu

Ultrafast fluorescence spectroscopy studies on proteins containing fluorinated amino acids have revealed that these residues impact the hydration dynamics at protein surfaces differently than their hydrocarbon counterparts. nih.govcaltech.edu Fluorinated side chains impose an "electrostatic drag" on adjacent water molecules, resulting in slower water motion at the protein-water interface. nih.gov This effect is not merely due to the larger size of fluorine compared to hydrogen but is a direct consequence of the electrostatic influence of the C-F bond. nih.gov

Theoretical studies have quantified the impact of fluorination on intermolecular interaction energies. Ab initio quantum mechanical calculations show that increasing the number of fluorine atoms on the phenyl ring leads to a progressive decrease in the binding energy for cation-π interactions. nih.gov This is because the electron-withdrawing fluorine atoms reduce the negative electrostatic potential of the aromatic ring. nih.gov Cryogenic gas-phase infrared spectroscopy combined with density functional theory on proton-bound dimers of monofluorinated phenylalanines, including the meta-substituted variant, revealed that they preferentially adopt charge-solvated structures where the primary interaction is between the ammonium (B1175870) and amine groups of the two amino acids. mpg.de In the case of 3-fluoro-L-phenylalanine dimers, the lowest-energy structure is a "sandwich-like" arrangement similar to that of the natural phenylalanine dimer. mpg.de

| PheX Substrate | Benzene Analog | ΔG (kcal/mol) vs Na+ | Interaction Energy (% of Phe) |

| Phenylalanine | Benzene | -19.4 | 100% |

| 2-Fluoro-Phe | 1-Fluoro-Benzene | -15.1 | 78% |

| 3-Fluoro-Phe | 1-Fluoro-Benzene | -15.1 | 78% |

| 4-Fluoro-Phe | 1-Fluoro-Benzene | -15.1 | 78% |

| 2,4-Difluoro-Phe | 1,3-Difluoro-Benzene | -11.2 | 58% |

| 2,6-Difluoro-Phe | 1,3-Difluoro-Benzene | -11.2 | 58% |

| 2,5-Difluoro-Phe | 1,4-Difluoro-Benzene | -11.1 | 57% |

| 3,4,5-Trifluoro-Phe | 1,2,3-Trifluoro-Benzene | -7.1 | 37% |

| Pentafluoro-Phe | Pentafluoro-Benzene | -2.6 | 13% |

This table presents the theoretical binding energies (ΔG) for the interaction between the aromatic rings of various fluorinated phenylalanine analogs and a sodium cation (Na+), illustrating the systematic reduction in cation-π interaction strength with increasing fluorination. Data adapted from ab initio quantum mechanical calculations. nih.gov

Force Field Development and Refinement for Fluorinated Residues in Proteins

Accurate molecular dynamics (MD) simulations of proteins containing unnatural amino acids like 3-fluoro-L-phenylalanine require specialized force field parameters that account for the unique properties of the fluorine atom. acs.orgnih.gov Standard force fields like AMBER may not adequately describe the charge distribution, bond lengths, angles, and torsional potentials associated with the C-F bond. nih.govfrontiersin.org

The development of these parameters is a multi-step process:

Conformational Sampling : A set of representative conformations of a model dipeptide (e.g., Ace-3F-Phe-Nme) is generated. This is often achieved by restraining the backbone (Φ/Ψ) torsion angles to sample the entire conformational space. acs.org

Quantum Mechanical (QM) Calculations : For each conformation, high-level QM calculations (e.g., MP2/cc-pVTZ) are performed to determine the single-point energy and the electrostatic potential (ESP). acs.orgfrontiersin.org

Charge Derivation : The QM-derived ESP is used to fit atomic charges for the fluorinated residue. Methods like the Restrained Electrostatic Potential (RESP) or the implicitly polarized charge (IPolQ) scheme are employed to ensure the charges are robust and transferable across different environments. acs.orgnih.gov These calculations are often performed in the presence of explicit water molecules to better mimic the condensed phase. acs.org

Parameterization of Bonded Terms : Bond, angle, and dihedral torsion terms involving the fluorine atom are derived by fitting to QM-calculated energy profiles or structures. acs.org

Validation : The new parameters are tested by running MD simulations and comparing the results to QM calculations or experimental data. Key validation metrics include the root-mean-square deviation (RMSD) between QM-optimized and MM-optimized structures and the ability to reproduce relative conformational energies. nih.govfrontiersin.org

This rigorous process ensures that simulations can accurately model the structural and dynamic effects of incorporating fluorinated residues into proteins. nih.gov

| Step | Description | Rationale |

| 1. Model System | An N-acetyl and N-methylamide capped dipeptide (Ace-UAA-Nme) is constructed. | To represent the amino acid residue in a peptide backbone and minimize terminal charge effects. acs.org |

| 2. Conformational Sampling | Multiple conformations are generated by systematically varying backbone dihedral angles (Φ/Ψ). | To ensure the derived parameters are not biased towards a single conformation and are valid over the accessible conformational space. acs.org |

| 3. QM Energy Calculation | High-level quantum mechanics (e.g., MP2/cc-pVTZ) is used to calculate the energy and electrostatic potential for each conformation. | To provide a highly accurate benchmark for fitting the classical force field parameters. frontiersin.org |

| 4. Charge Fitting | Atomic charges are derived by fitting to the QM electrostatic potential using methods like RESP or IPolQ. | To accurately reproduce the electrostatic properties of the fluorinated residue, which are critical for intermolecular interactions. acs.orgnih.gov |

| 5. Parameter Validation | The new parameters are tested by comparing molecular mechanics (MM) results against QM data for structures and relative energies. | To ensure the force field can reliably predict the behavior of the unnatural amino acid in simulations. nih.gov |

This table outlines the general workflow for developing force field parameters for an unnatural amino acid (UAA) like 3-Fluoro-L-phenylalanine for use in molecular dynamics simulations. acs.orgnih.govfrontiersin.org

Theoretical Insights into Conformational Preferences and Electrostatic Effects

Theoretical studies provide fundamental insights into how fluorination at the meta-position of the phenyl ring alters the intrinsic conformational preferences and electrostatic character of L-phenylalanine. nih.gov The conformational landscape of natural L-phenylalanine is characterized by several low-energy conformers stabilized by intramolecular hydrogen bonds between the backbone amino and carboxyl groups. acs.org

The introduction of a single fluorine atom, as in 3-fluoro-L-phenylalanine, is expected to only marginally alter the relative energies of the main backbone conformations. researchgate.net However, the fluorine atom can participate in weak intramolecular interactions, such as C-F···H-N or C-F···H-C contacts, which can subtly stabilize particular conformers. mpg.de Analysis of the Ramachandran maps of phenylalanine derivative dipeptides reveals their available conformational space and intrinsic preferences, which guide the design of peptides with specific structural propensities. nih.gov

The most significant impact of the fluorine substituent is on the electrostatic properties of the side chain. caltech.edu The highly electronegative fluorine atom acts as a strong inductive electron-withdrawing group, which significantly alters the charge distribution of the phenyl ring. caltech.edu This has two primary consequences:

It reduces the quadrupole moment of the aromatic ring, making it a weaker partner in cation-π and some π-π stacking interactions compared to natural phenylalanine. nih.gov

It creates a significant local dipole moment associated with the C-F bond, which can engage in favorable electrostatic or dipole-dipole interactions that are not possible for the C-H bond. nih.govacs.org

These altered electrostatic properties are fundamental to the changes observed in hydration, protein stability, and molecular recognition when 3-fluoro-L-phenylalanine is incorporated into a biological system. nih.govnih.gov

Enzymatic Reaction Mechanisms and Biochemical Pathway Probing

3-Fluoro-L-phenylalanine as a Substrate or Inhibitor for Specific Enzymes

3-Fluoro-L-phenylalanine can act as either a substrate or an inhibitor for enzymes that naturally process L-phenylalanine, depending on the specific enzyme and its active site architecture. This dual potential makes it a versatile molecule for enzymatic studies.

Phenylalanine Ammonia (B1221849) Lyase (PAL): This enzyme typically catalyzes the reversible conversion of L-phenylalanine to trans-cinnamic acid. researchgate.net Studies on PAL from various organisms, such as lettuce (Lactuca sativa) and the cyanobacterium Anabaena variabilis, have explored its activity with various phenylalanine analogs. researchgate.net The acceptance of fluorinated phenylalanines as substrates demonstrates the enzyme's tolerance for modifications on the phenyl ring.

Phenylalanine Aminomutase (PAM): In the plant Taxus chinensis, phenylalanine aminomutase is involved in the synthesis of β-phenylalanine. Mechanistic studies have shown that this enzyme can utilize fluorinated versions of (E)-cinnamic acid to produce the corresponding (R)-fluoro-β-phenylalanines and (S)-fluorophenylalanines, indicating that fluorinated intermediates are processed within this catalytic pathway. nih.gov

L-type Amino Acid Transporter 1 (LAT1): LAT1 is crucial for transporting large neutral amino acids and is often upregulated in cancer cells. nih.gov Analogs of phenylalanine are studied extensively as potential substrates or inhibitors for this transporter. For instance, while a study on halogenated derivatives focused more on iodinated phenylalanines, it established a framework for how substitutions on the phenyl ring impact affinity for LAT1. nih.gov 3-Fluoro-L-phenylalanine is recognized by such transporters, allowing it to compete with natural substrates like L-leucine. nih.gov

Mechanistic Investigations of Enzyme-Substrate Interactions Involving Fluorinated Analogs

The substitution of hydrogen with fluorine at the meta-position of the phenyl ring introduces distinct electronic and steric changes that are instrumental in mechanistic studies. cymitquimica.comnih.gov

Electrostatic Perturbations: Fluorine is the most electronegative element, and its presence on the aromatic ring significantly alters the ring's quadrupole moment, creating a more electron-deficient (positive) face and a more electron-rich (negative) equatorial region. nih.gov This change directly impacts cation-π interactions, a common binding force between phenylalanine residues and cationic groups in enzyme active sites or protein-protein interfaces. Quantum mechanical calculations show that increasing the number of fluorine atoms leads to a linear decrease in the binding energy with cations. nih.gov

Hydrophobicity and Steric Effects: The introduction of a fluorine atom can increase the hydrophobicity of the amino acid analog. nih.gov This can enhance binding affinity in hydrophobic pockets within an enzyme's active site. nih.gov However, despite fluorine's small van der Waals radius (next in size to hydrogen), its placement can still introduce subtle steric hindrance that may affect the precise positioning of the substrate for catalysis. nih.gov

Probing with 19F NMR: The fluorine atom serves as a sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy. ontosight.ai By incorporating 3-Fluoro-L-phenylalanine into a protein, researchers can use 19F NMR to gain high-resolution information about the local environment of that specific residue, including protein-ligand interactions, conformational changes, and protein dynamics, without interference from other atoms in the protein. nih.gov

Modulation of Enzyme Activity, Specificity, and Catalytic Efficiency

The introduction of fluorine can lead to several outcomes:

Enhanced Stability: Incorporation of fluorinated amino acids can increase the catabolic and thermal stability of peptides and proteins. nih.gov

Altered Activity: The modified electronic and steric properties of the fluorinated analog can either enhance or decrease an enzyme's catalytic rate compared to its natural substrate. For example, while some enzymes may process the analog efficiently, others may bind it tightly as an inhibitor, blocking the active site. Fluorinated aromatic amino acids can destabilize cation-π interactions, which may be crucial for catalysis in some enzymes, while their increased hydrophobicity might enhance binding in others. nih.gov

Modified Specificity: The use of fluorinated analogs can help probe and even alter the substrate specificity of an enzyme. Engineering enzymes to better accommodate or process fluorinated substrates is an active area of research. researchgate.net

Below is a table summarizing the observed effects of fluorinated phenylalanine analogs on the activity of select enzymes.

| Enzyme | Organism Source | Effect of Fluorinated Analog | Research Focus |

| Phenylalanine Ammonia Lyase (PAL) | Lactuca sativa, Anabaena variabilis | Serves as a substrate, allowing for comparative studies of catalytic efficiency with L-phenylalanine. | Understanding substrate specificity and reaction mechanism. researchgate.net |

| L-type Amino Acid Transporter 1 (LAT1) | Not specified | Acts as a competitive inhibitor/substrate, affecting the transport of natural amino acids like L-leucine. | Targeting the transporter for imaging and therapeutic delivery. nih.gov |

| Phenylalanyl-tRNA Synthetase (PheRS) | Escherichia coli | Can be recognized and charged onto tRNA, allowing for incorporation into proteins. | Protein engineering and creating proteins with novel properties. nih.gov |

Metabolic Pathway Analysis in Model Biological Systems (Non-Human Focus)

3-Fluoro-L-phenylalanine is a valuable tool for tracing and analyzing metabolic pathways in various non-human model organisms. Its ability to be incorporated into cellular machinery allows researchers to track its fate and effect on biological networks.

Protein Synthesis in Escherichia coli: In bacterial expression systems like E. coli, specialized aminoacyl-tRNA synthetases have been engineered to selectively recognize fluorinated phenylalanine analogs and incorporate them into proteins at specific sites. nih.gov This allows for the production of proteins with site-specific modifications, enabling detailed structure-function studies and the creation of proteins with enhanced stability or altered function. nih.gov

Amino Acid Metabolism in Plants: The study of phenylalanine ammonia lyase (PAL) in plants like Arabidopsis thaliana and Taxus chinensis provides insight into the phenylpropanoid pathway, which is central to the synthesis of numerous secondary metabolites. nih.govresearchgate.net Using 3-fluoro-L-phenylalanine and related compounds helps to elucidate the substrate tolerance and mechanistic details of key enzymes in this pathway. nih.gov

General Metabolic Probing: The fluorine atom acts as a non-invasive NMR probe. ontosight.ai When 3-fluoro-L-phenylalanine is introduced into a biological system, such as a cell culture or microorganism, 19F NMR spectroscopy can be used to track its uptake and conversion into other molecules in real-time. This provides a dynamic view of metabolic fluxes and pathway activities. ontosight.ainih.gov

The table below highlights model systems where 3-Fluoro-L-phenylalanine is used to probe biochemical pathways.

| Model System | Pathway Investigated | Method/Application |

| Escherichia coli | Protein Biosynthesis (Translation) | Site-specific incorporation into recombinant proteins via engineered aminoacyl-tRNA synthetases. nih.gov |

| Taxus chinensis | Amino Acid Metabolism (β-amino acid synthesis) | Used as a substrate for Phenylalanine Aminomutase (PAM) to study stereoselective isomerization. nih.gov |

| Lactuca sativa | Phenylpropanoid Pathway (Secondary Metabolism) | Used as a substrate for Phenylalanine Ammonia Lyase (PAL) to probe enzyme kinetics. researchgate.net |

Advanced Analytical Methodologies in 3 Fluoro L Phenylalanine Research

Chromatographic Separation Techniques for Fluorinated Amino Acids and Derivatives

The separation of fluorinated amino acids from their non-fluorinated counterparts and from each other is a critical step in their analysis. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often requiring specialized columns and mobile phases to achieve optimal resolution.

A significant challenge in the analysis of fluorinated amino acids is the separation of enantiomers (L- and D-forms), which often exhibit different biological activities. Chiral HPLC, utilizing chiral stationary phases (CSPs), is a primary method for this purpose. For instance, polysaccharide-based CSPs have been successfully used for the baseline resolution of various N-FMOC protected α-amino acid derivatives under reversed-phase conditions. phenomenex.com The separation of isomers, such as the o-, m-, and p-fluoro-ʟ-phenylalanines, can be achieved by direct radiofluorination followed by HPLC separation, for example, using a Delta-Pak C18 cartridge. nih.gov

The synthesis of fluorinated phenylalanine derivatives often results in isomeric mixtures that require chromatographic separation. For example, the coupling of a zinc homoenolate with a mixture of fluorinated precursors can produce isomers that are readily separated by chromatography. nih.gov Even without derivatization, HPLC methods have been optimized for the simultaneous quantification of multiple amino acids, where careful control of mobile phase pH is crucial for resolving structurally similar compounds like phenylalanine and tyrosine. nih.gov

Table 1: Examples of Chromatographic Conditions for Fluorinated Amino Acid Separation

| Analyte(s) | Chromatographic Method | Stationary Phase/Column | Mobile Phase/Conditions | Detection | Reference |

| N-FMOC α-Amino Acids | Chiral HPLC | Lux polysaccharide-based CSPs | Reversed-phase, isocratic | UV | phenomenex.com |

| o, m, p-[¹⁸F]fluoro-ʟ-phenylalanines | HPLC | Delta-Pak C18 cartridge | 0.1% acetic acid | Radiometric | nih.gov |

| 10 Underivatized Amino Acids | HPLC-UV | Not specified | Gradient with 10 mM phosphate (B84403) buffer and acetonitrile | UV | nih.gov |

| D- and L-phenylalanine | HPLC-CD | Not specified | Not specified | Circular Dichroism | researchgate.net |

Mass Spectrometry for Structural Elucidation and Quantification in Complex Mixtures

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the analysis of 3-Fluoro-L-phenylalanine and its derivatives. It offers high sensitivity and selectivity, enabling both the confirmation of molecular structures and precise quantification, even in complex biological matrices like blood or cell cultures. nih.gov

For quantitative analysis, stable isotope-labeled internal standards are often used to ensure high accuracy. LC-MS/MS methods have been developed for the rapid and accurate quantification of phenylalanine and tyrosine in dried blood spots, a critical application for diagnosing and monitoring metabolic disorders. nih.gov These methods can achieve run times as short as 4.5 minutes per sample and use multi-point calibration curves for enhanced accuracy across a wide range of concentrations. nih.gov

The structural identity of newly synthesized fluorinated amino acids is routinely confirmed using mass spectrometry alongside other spectroscopic techniques like NMR. researchgate.net Furthermore, direct mass spectrometry can be used to study the incorporation of fluorinated amino acids into proteins, allowing researchers to determine the frequency distribution of different fluorinated protein forms. nih.gov Ion mobility mass spectrometry has also been explored for the enantiomeric differentiation of amino acids through the formation of non-covalent copper complexes. researchgate.net

Table 2: Mass Spectrometry-Based Methods for Phenylalanine and Derivative Analysis

| Application | Method | Sample Matrix | Key Features | Reference |

| Quantification of Phe and Tyr | LC-MS/MS | Dried Blood Spot (DBS) | 4.5-minute run time; multi-point/dynamic calibration; underivatized analysis. | nih.gov |

| Quantification of Amino Acid Enantiomers | LC-MS/MS | Murine Brain Tissue | Pre-derivatization with L-FDLA; simultaneous identification of 10 chiral amino acids. | mdpi.com |

| Studying FAA Incorporation in Proteins | Direct MS | Human Cells | Investigates frequency distribution of fluorinated protein forms. | nih.gov |

| Enantiomer Differentiation | Ion Mobility-MS | Standards | Analysis of non-covalent copper complexes of amino acids. | researchgate.net |

Development of Bioanalytical Assays Leveraging Fluorination for Enhanced Detection

The presence of a fluorine atom in 3-fluoro-L-phenylalanine provides a unique handle that can be exploited for the development of highly specific and sensitive bioanalytical assays. The fluorine-19 (¹⁹F) nucleus is an excellent reporter for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and the absence of background signals in biological systems. researchgate.netnih.gov This allows for the study of protein structure, dynamics, and interactions with minimal interference. researchgate.netnih.gov

Fluorination is also leveraged in derivatization strategies to enhance detection in chromatography and mass spectrometry. Reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) are used to create diastereomeric derivatives of amino acid enantiomers. mdpi.com This derivatization not only allows for their separation on standard reversed-phase columns but also improves ionization efficiency and sensitivity in subsequent MS detection, enabling the quantification of low-abundance D-amino acids in biological samples. mdpi.com

Furthermore, fluorometric assays have been developed for the sensitive detection of phenylalanine. One such method relies on the enzyme phenylalanine ammonia-lyase (PAL), which converts phenylalanine to ammonia (B1221849). nih.gov The ammonia produced then reacts with o-phthalaldehyde (B127526) (OPA) to generate a fluorescent product, allowing for quantification. The selectivity of this assay can be high, as the reaction conditions can be optimized to prevent OPA from reacting with other amino acids. nih.govresearchgate.net The incorporation of ¹⁸F, a positron-emitting isotope, into phenylalanine derivatives creates radiotracers for Positron Emission Tomography (PET) imaging, a powerful non-invasive technique for molecular imaging in vivo. nih.gov

Table 3: Bioanalytical Assays Utilizing Fluorination

| Technique | Principle | Advantage of Fluorine | Application | Reference |

| ¹⁹F NMR Spectroscopy | Detection of the ¹⁹F nucleus. | Background-free, sensitive reporter of local chemical environment. | Studying protein structure, conformation, and interactions. | researchgate.netnih.gov |

| LC-MS with Derivatization | Chiral derivatization with a fluorinated agent (e.g., L-FDLA). | Enhanced chromatographic separation and MS sensitivity. | Quantification of amino acid enantiomers in biological tissues. | mdpi.com |

| PET Imaging | Incorporation of ¹⁸F isotope. | Enables non-invasive in vivo imaging. | Molecular imaging of biological processes, cancer diagnosis. | nih.gov |

| Fluorometric Assay | Enzymatic conversion followed by reaction with a fluorogenic reagent (OPA). | Indirect detection; high sensitivity and selectivity. | Quantification of L-phenylalanine in serum samples. | nih.gov |

Supramolecular Chemistry and Biomaterials Science with 3 Fluoro L Phenylalanine

Self-Assembly Phenomena of 3-Fluoro-L-phenylalanine and its Derivatives

The introduction of a fluorine atom onto the phenyl ring of L-phenylalanine significantly alters its self-assembly properties, leading to a diverse range of supramolecular structures. tandfonline.comresearchgate.net Even the subtle change in the position of the fluorine atom (ortho, meta, or para) can introduce substantial diversity in the resulting self-assembled architectures. tandfonline.comresearchgate.net

Derivatives of 3-fluoro-L-phenylalanine, when incorporated into peptides, have been shown to nucleate specific secondary structures, such as β-turns. tandfonline.comresearchgate.net For instance, synthetic tripeptides containing 3-fluoro-L-phenylalanine have demonstrated a preference for forming β-turns stabilized by intramolecular hydrogen bonds. tandfonline.comresearchgate.net These organized peptide units can then further assemble into higher-order structures like filaments and ribbons. tandfonline.comresearchgate.net

The self-assembly of phenylalanine and its derivatives is a well-documented phenomenon, leading to structures like nanotubes, fibrils, and hydrogels. nih.govresearchgate.net The process is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking of the aromatic rings. nih.govnih.gov Studies on L-phenylalanine have shown its ability to self-assemble into amyloid-like fibrils, a process influenced by factors such as concentration and pH. nih.govnih.govrsc.orgresearchgate.netresearchgate.net The introduction of fluorine adds another layer of complexity and control over these self-assembly processes.

| Peptide/Derivative | Observed Self-Assembled Structures | Key Findings |

| Tripeptides with 3-Fluoro-L-phenylalanine | β-turns, filaments, ribbons | Positional isomerism of fluorine significantly influences supramolecular chemistry. tandfonline.comresearchgate.net |

| Diphenylalanine (FF) | Nanotubes, hydrogels, fibrils | A core recognition motif for self-assembly. nih.gov |

| L-phenylalanine (L-Phe) | Amyloid-like fibrils, flakes, gels | Self-assembly is concentration and pH-dependent; can be modulated by enantiomers. nih.govnih.govrsc.orgresearchgate.netresearchgate.net |

Influence of Fluorination on Intermolecular Forces and Self-Assembled Structures

The unique properties of the fluorine atom—its high electronegativity, small size, and the low polarizability of the C-F bond—profoundly influence intermolecular forces and, consequently, the nature of self-assembled structures. nih.govnih.gov Fluorination can modulate hydrophobicity, electrostatic interactions, and hydrogen bonding capabilities, thereby directing the self-assembly process. chemrxiv.orgnih.govrsc.org

Incorporating fluorine into peptides can enhance their stability and promote the formation of well-defined secondary and tertiary structures. nih.govmdpi.comacs.org The "fluorous effect," where fluorinated segments tend to segregate and interact with each other, can be a powerful driving force for self-assembly, leading to highly organized and stable supramolecular architectures. nih.govnih.gov

Studies have shown that even a single fluorine substituent can be sufficient to alter the physicochemical properties of a dipeptide and drive hydrogel formation through fluorine-fluorine interactions. nih.gov The degree and position of fluorination are critical parameters that can be tuned to control the characteristics of these interactions and, therefore, the resulting peptide conformation and self-assembly. chemrxiv.orgnih.govrsc.orgrsc.org For example, research on fluorinated diphenylalanine analogues demonstrated that fluorination can enhance hydrogelation ability compared to the non-fluorinated counterpart. researchgate.net This highlights the remarkable effect of fluorine on supramolecular hydrogelation. researchgate.net

| Effect of Fluorination | Influence on Intermolecular Forces | Impact on Self-Assembled Structures |

| Increased Hydrophobicity | Strengthens hydrophobic interactions. google.com | Promotes the burial of fluorinated residues, leading to more compact and stable structures. google.com |

| Altered Electrostatics | Modifies dipole moments and electrostatic potential surfaces. chemrxiv.org | Influences the orientation and packing of molecules within the assembly. chemrxiv.orgnih.gov |

| Fluorous Interactions | Drives the segregation of fluorinated moieties. nih.govnih.gov | Leads to the formation of distinct fluorous domains and highly ordered structures. nih.gov |

| Hydrogen Bonding | Can act as a weak hydrogen bond acceptor. | Can subtly influence the hydrogen-bonding network within the assembly. |

Engineering Fluorinated Peptide-Based Hydrogels and Soft Materials

The ability of fluorinated peptides to self-assemble into fibrillar networks makes them excellent candidates for the development of hydrogels and other soft materials. chemrxiv.orgnih.govrsc.orgrsc.orgcyu.frvub.be These materials are of great interest for biomedical applications due to their potential biocompatibility and tunable properties. chemrxiv.orgnih.govrsc.orgrsc.orgcyu.frvub.be

By strategically incorporating fluorinated amino acids like 3-fluoro-L-phenylalanine into peptide sequences, it is possible to engineer hydrogels with enhanced mechanical properties, such as increased stiffness. cyu.frvub.be Fluorination can promote peptide fibrillation, which is the basis for the formation of the hydrogel network. nih.govrsc.orgrsc.org The resulting hydrogels can exhibit improved stability. cyu.frvub.be

For example, a study on a series of amphipathic peptides incorporating fluorinated amino acids demonstrated that a higher degree of fluorination promoted the formation of physical hydrogels under physiological conditions. nih.govrsc.orgrsc.org Another research effort focused on designing fluorinated peptide hydrogelators showed that the introduction of fluorinated groups could significantly improve hydrogel stiffness compared to the non-fluorinated reference. cyu.frvub.be These fluorinated hydrogels also exhibited longer in vivo residence times, making them promising for controlled drug release applications. cyu.frvub.be

| Fluorinated Peptide System | Hydrogel Properties | Potential Applications |

| Amphipathic peptides with fluorinated amino acids | Increased fibrillation and hydrogel formation with a higher degree of fluorination. nih.govrsc.orgrsc.org | Peptide-based biomaterials. nih.govrsc.orgrsc.org |

| H-FQFQFK-NH2 analogues with fluorinated amino acids | Significantly improved hydrogel stiffness and longer in vivo residence time. cyu.frvub.be | Controlled drug delivery. cyu.frvub.be |

| 4-Fluorobenzyl-capped diphenylalanine | Formation of a transparent hydrogel where the non-fluorinated version does not gel. researchgate.net | Supramolecular hydrogels. researchgate.net |

Studies on Protein and Peptide Aggregation Inhibition by Fluorinated Analogs

The self-assembly of proteins and peptides into amyloid fibrils is associated with a range of debilitating diseases. nih.govresearchgate.netnih.gov The introduction of fluorinated amino acid analogs into peptide sequences represents a promising strategy for inhibiting this pathological aggregation. researchgate.netrsc.org

The mechanism of inhibition can be multifaceted. Fluorinated analogs can interfere with the non-covalent interactions that drive aggregation, such as π-π stacking and hydrophobic interactions. nih.govresearchgate.net For example, studies on L-phenylalanine aggregation, which is linked to phenylketonuria, have shown that its D-enantiomer, D-phenylalanine, can arrest fibril formation, leading to the formation of non-propagating flakes. nih.govresearchgate.net This suggests that stereochemical and subtle structural modifications can significantly impact aggregation pathways.

While direct studies on 3-fluoro-L-phenylalanine as an aggregation inhibitor are emerging, the principle of using fluorinated amino acids to modulate protein aggregation is gaining traction. researchgate.netrsc.org The rationale is that the altered stereoelectronic properties of the fluorinated analog can disrupt the precise molecular recognition and packing required for fibril formation. rsc.org Furthermore, some studies have explored the use of peptides containing fluorinated residues to inhibit the aggregation of disease-related proteins. nih.govuu.nl

| Target Protein/Peptide | Inhibitory Strategy | Outcome |

| L-phenylalanine | Co-incubation with D-phenylalanine. nih.govresearchgate.net | Arrests fibril formation and leads to the formation of non-propagating flakes. nih.govresearchgate.net |

| Polyglutamine | D-enantiomeric peptides. nih.gov | Inhibition of aggregation. nih.gov |

| General protein aggregation | Arginine. nih.gov | Blocks anionic side chains, favoring unproductive encounter complexes. nih.gov |

Emerging Research Directions and Methodological Advancements

Development of Novel Fluorinated Amino Acid Analogs with Tuned Properties

The development of new fluorinated amino acid analogs is a rapidly growing field, driven by the desire to create proteins with enhanced characteristics. researchgate.netscilit.com Researchers are exploring various synthetic strategies to introduce fluorine at different positions within the amino acid structure, thereby modulating properties such as hydrophobicity, conformational preferences, and metabolic stability. researchgate.netmdpi.com

Two primary strategies are employed for the synthesis of these novel analogs: the selective fluorination of existing amino acid frameworks and the use of fluorinated building blocks. researchgate.netscilit.com The first approach involves the use of specialized fluorinating reagents, such as DAST (diethylaminosulfur trifluoride) and Selectfluor, to replace specific hydrogen or hydroxyl groups with fluorine. mdpi.com The second strategy utilizes small, pre-fluorinated molecules that are then elaborated into the desired amino acid structure. researchgate.netscilit.com

Recent advancements have led to the synthesis of a diverse array of fluorinated amino acids beyond simple monofluorination. These include α-difluoroalkyl- and α-trifluoromethyl-α-amino acids, which introduce even more significant electronic and steric perturbations. mdpi.com The synthesis of fluorinated β-amino acids is also gaining traction, as these can be used to create novel peptide structures with altered folding patterns and resistance to proteolytic degradation. researchgate.netscilit.com

Table 1: Examples of Novel Fluorinated Amino Acid Analogs and Their Potential Properties

| Fluorinated Amino Acid Analog | Position of Fluorination | Potential Tuned Properties |

| α,α-Difluoro-β-amino acids | α-position | Altered peptide backbone conformation, increased proteolytic stability. researchgate.net |

| α-Trifluoromethyl-α-amino acids | α-position | Significant steric and electronic effects, potential for enzyme inhibition. mdpi.com |

| 4-Fluoro-L-threonine | Side chain | Naturally occurring, can enhance protein stability and alter activity. nih.gov |

| p-(2-[18F]fluoroethyl)-L-phenylalanine | Phenyl ring side chain | PET imaging agent for tumors. nih.gov |

The site-selective introduction of fluorine can dramatically alter the physicochemical properties of the resulting proteins, leading to improved thermal stability, altered enzymatic activity, and modified protein-protein interactions. nih.govrsc.org

Expansion of Genetic Code Expansion Technologies for Enhanced Fluorine Incorporation

The site-specific incorporation of fluorinated amino acids like 3-Fluoro-L-phenylalanine into proteins within living cells is made possible by a powerful technology known as genetic code expansion (GCE). nih.govfrontiersin.org GCE allows for the reassignment of a specific codon, typically a stop codon like UAG (amber), to encode a non-canonical amino acid (ncAA). researchgate.netaddgene.org

This process relies on the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair into the host organism. nih.govaddgene.org The orthogonal aaRS is engineered to specifically recognize and attach the desired fluorinated amino acid to the tRNA, which in turn has an anticodon that recognizes the reassigned codon in the messenger RNA (mRNA). frontiersin.orgaddgene.org

Recent research has focused on several key areas to improve the efficiency and versatility of GCE for fluorine incorporation:

Engineering aaRS/tRNA Pairs: Scientists are evolving aaRS/tRNA pairs to enhance their specificity for a wider range of fluorinated amino acids and to improve the efficiency of incorporation. nih.govresearchgate.net This includes developing synthetases that can handle more highly fluorinated analogs. nih.gov

Improving Orthogonality: A critical aspect of GCE is ensuring that the engineered aaRS/tRNA pair functions independently of the host cell's native translational machinery to prevent mis-incorporation of canonical amino acids. frontiersin.org

Expanding to Different Organisms: While initially developed in E. coli, GCE technologies are being adapted for use in more complex organisms, including eukaryotic cells and even whole animals, opening up new avenues for in vivo studies. nih.govnih.gov

Multi-Site Incorporation: Efforts are underway to develop methods for incorporating multiple ncAAs into a single protein, which would allow for the creation of proteins with even more complex and novel functionalities. nih.gov

Table 2: Key Components of Genetic Code Expansion for Fluorinated Amino Acid Incorporation

| Component | Function | Recent Advancements |

| Non-canonical Amino Acid (ncAA) | The fluorinated amino acid to be incorporated (e.g., 3-Fluoro-L-phenylalanine). | Synthesis of a wider variety of fluorinated analogs. rsc.org |

| Reassigned Codon | A codon (e.g., UAG) that is repurposed to encode the ncAA. addgene.org | Exploration of quadruplet codons to further expand the code. frontiersin.org |

| Orthogonal aaRS | An engineered enzyme that specifically attaches the ncAA to the orthogonal tRNA. addgene.org | Evolution of synthetases for higher efficiency and broader substrate scope. nih.gov |

| Orthogonal tRNA | A tRNA that is not recognized by endogenous synthetases and delivers the ncAA to the ribosome. addgene.org | Engineering of tRNA sequences for improved performance. frontiersin.org |

These advancements are making the incorporation of fluorinated amino acids a more robust and accessible tool for protein engineers and chemical biologists. uottawa.ca

Application of 3-Fluoro-L-phenylalanine in Advanced Biosensing and Molecular Imaging Probes (Research Tool Focus)

The unique properties of fluorine make 3-Fluoro-L-phenylalanine and other fluorinated analogs valuable components in the development of advanced biosensors and molecular imaging probes. The fluorine atom can serve as a sensitive reporter for techniques like 19F Nuclear Magnetic Resonance (NMR) spectroscopy and Positron Emission Tomography (PET). mdpi.comrsc.org

In the context of biosensing, the incorporation of 3-Fluoro-L-phenylalanine into a protein can create a sensitive probe for monitoring protein conformation and interactions. The 19F NMR signal is highly sensitive to the local chemical environment, allowing researchers to detect subtle changes in protein structure that occur upon ligand binding or other events.

For molecular imaging, the radioisotope 18F is a widely used positron emitter in PET scanning. By labeling phenylalanine analogs with 18F, researchers can create tracers that target specific metabolic pathways in the body. For example, amino acid-based PET tracers are of great interest for imaging tumors, which often exhibit upregulated amino acid transport. nih.gov

A recent study detailed the synthesis and evaluation of p-(2-[18F]fluoroethyl)-L-phenylalanine (FEP) as a potential PET imaging agent for gliomas. nih.gov The research demonstrated that [18F]FEP showed specific accumulation in tumor cells and could be used to image tumors in rats with high contrast. nih.gov The study also investigated the cellular uptake mechanism, revealing that FEP is a substrate for the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.gov

Table 3: Research Findings for a Fluorinated Phenylalanine Analog in PET Imaging

| Parameter | Finding |

| Tracer | p-(2-[18F]fluoroethyl)-L-phenylalanine ([18F]FEP) |

| Synthesis | Efficient two-step radiolabeling procedure. nih.gov |

| Cellular Uptake | Higher uptake in 9L glioma cells compared to a reference tracer. nih.gov |

| Uptake Mechanism | Selective for the LAT1 amino acid transporter. nih.gov |

| In Vivo Performance | High tumor-to-background ratio in a rat tumor model. nih.gov |

| Imaging Potential | Comparable to the clinically used tracer FET for PET imaging of tumors. nih.gov |